3-Ethyl-6,6-dimethyl-2-oxooxane-3-carboxamide
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Overview
Description
3-Ethyl-6,6-dimethyl-2-oxooxane-3-carboxamide is an organic compound with the molecular formula C10H17NO3. This compound is characterized by its oxane ring structure, which is a six-membered ring containing one oxygen atom. The presence of an ethyl group, two methyl groups, and a carboxamide group further defines its chemical identity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6,6-dimethyl-2-oxooxane-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethyl-2,2-dimethylpropanoic acid with an amine in the presence of a dehydrating agent to form the carboxamide group. The reaction is usually carried out under reflux conditions with a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6,6-dimethyl-2-oxooxane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The ethyl and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Ethyl-6,6-dimethyl-2-oxooxane-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 3-Ethyl-6,6-dimethyl-2-oxooxane-3-carboxamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-2,6-dimethyloctane: Similar in structure but lacks the oxane ring and carboxamide group.
Indole derivatives: Share some biological activities but have a different core structure.
Uniqueness
3-Ethyl-6,6-dimethyl-2-oxooxane-3-carboxamide is unique due to its oxane ring structure combined with the carboxamide group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
92215-60-6 |
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Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-ethyl-6,6-dimethyl-2-oxooxane-3-carboxamide |
InChI |
InChI=1S/C10H17NO3/c1-4-10(7(11)12)6-5-9(2,3)14-8(10)13/h4-6H2,1-3H3,(H2,11,12) |
InChI Key |
GPVFMDKXBQFNCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(OC1=O)(C)C)C(=O)N |
Origin of Product |
United States |
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